molecular formula C4H9BO3 B13577831 (3-Oxobutyl)boronic acid

(3-Oxobutyl)boronic acid

Cat. No.: B13577831
M. Wt: 115.93 g/mol
InChI Key: YESXQLIXXIFICA-UHFFFAOYSA-N
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Description

(3-Oxobutyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. Boronic acids are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Oxobutyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as precursors. These esters are made by dehydrating boric acid with alcohols. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Oxobutyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boric acid derivatives, while substitution reactions can produce a wide range of organic compounds .

Mechanism of Action

The mechanism by which (3-Oxobutyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in various chemical and biological processes. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these bonds .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison: (3-Oxobutyl)boronic acid is unique due to its specific functional group, which imparts distinct reactivity and properties compared to other boronic acids. For instance, its ability to form stable complexes with diols makes it particularly valuable in sensing applications, whereas other boronic acids may not exhibit the same level of stability or specificity .

Properties

Molecular Formula

C4H9BO3

Molecular Weight

115.93 g/mol

IUPAC Name

3-oxobutylboronic acid

InChI

InChI=1S/C4H9BO3/c1-4(6)2-3-5(7)8/h7-8H,2-3H2,1H3

InChI Key

YESXQLIXXIFICA-UHFFFAOYSA-N

Canonical SMILES

B(CCC(=O)C)(O)O

Origin of Product

United States

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